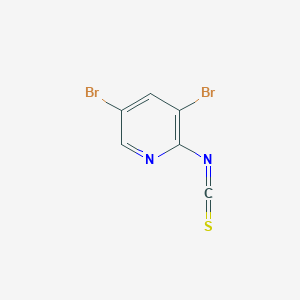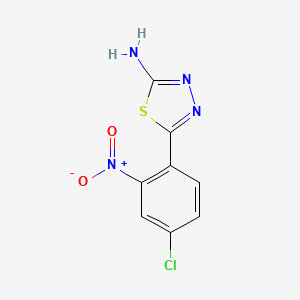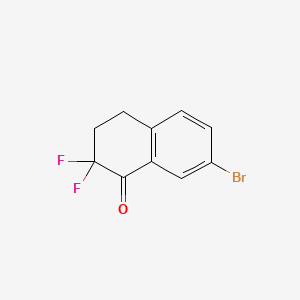
7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Bromination: Introduction of a bromine atom into the naphthalene ring.
Fluorination: Introduction of fluorine atoms, often through electrophilic fluorination reactions.
Cyclization: Formation of the dihydronaphthalenone structure through cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale bromination and fluorination processes, often using specialized equipment to handle the reactive intermediates and ensure high yields.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
相似化合物的比较
Similar Compounds
7-Bromo-2,2-difluoro-1-tetralone: Similar structure with slight variations in substituents.
7-Bromo-2,2-difluoro-3,4-dihydro-1-naphthalenone: Another closely related compound with different functional groups.
Uniqueness
7-Bromo-2,2-difluoro-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific combination of bromine and fluorine atoms, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H7BrF2O |
|---|---|
分子量 |
261.06 g/mol |
IUPAC 名称 |
7-bromo-2,2-difluoro-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C10H7BrF2O/c11-7-2-1-6-3-4-10(12,13)9(14)8(6)5-7/h1-2,5H,3-4H2 |
InChI 键 |
VVROLPYGCCHOMW-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C2=C1C=CC(=C2)Br)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


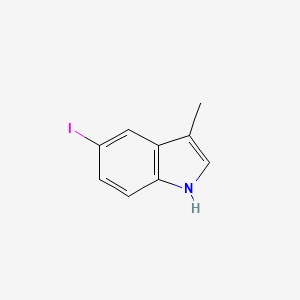
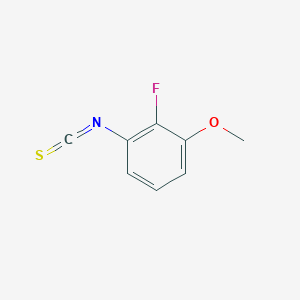

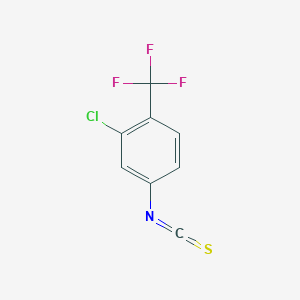
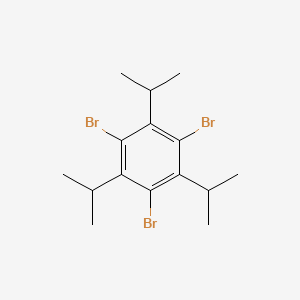
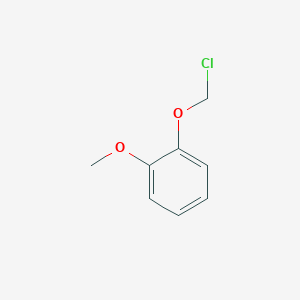
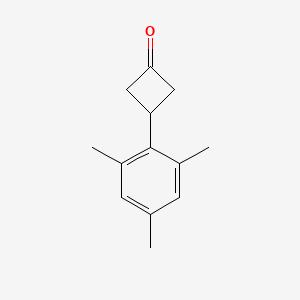
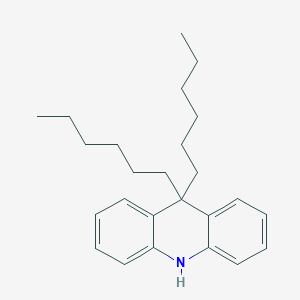
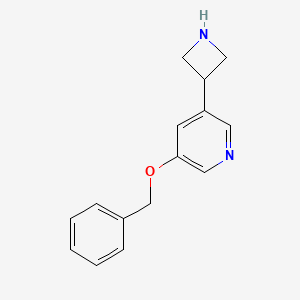
![5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13696161.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]-1,1,1,3,3,3-hexafluoro-2-propanol](/img/structure/B13696162.png)
![5-Bromo-4-[4-(pentyloxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13696164.png)
